1,3-Bis(2-hydroxyethylthio)propane

概要

説明

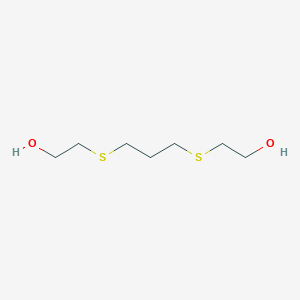

1,3-Bis(2-hydroxyethylthio)propane (CAS: 16260-48-3) is a thioether derivative with the molecular formula C₇H₁₆O₂S₂ and a molecular weight of 196.331 g/mol . Its IUPAC name is 3,7-dithia-1,9-nonanediol, and it is also known by synonyms such as 2,2'-(trimethylenedithio)diethanol . Structurally, it features two hydroxyethylthio (-SCH₂CH₂OH) groups attached to a propane backbone.

This contrasts sharply with structurally related chlorinated or metal-coordinated analogs, which often exhibit significant toxicity .

準備方法

Hydrolysis of Bis(2-chloroethylthio)propane

Reaction Overview

The hydrolysis of bis(2-chloroethylthio)propane, a sulfur sesquimustard, is a well-documented route to synthesize 1,3-bis(2-hydroxyethylthio)propane. This method leverages nucleophilic substitution, where chlorine atoms are replaced by hydroxyl groups in aqueous media .

Reaction Mechanism

The process involves:

-

Nucleophilic Attack : Water molecules act as nucleophiles, displacing chloride ions from the sulfur-bound ethyl groups.

-

Intermediate Formation : A transient sulfonium ion forms, which stabilizes through solvation.

-

Hydroxyl Substitution : Hydroxide ions (from water or added base) complete the substitution, yielding the diol product.

Experimental Conditions

-

Solvent : Deionized water or buffered aqueous solutions.

-

Temperature : 60–80°C to accelerate hydrolysis without promoting side reactions.

-

Base Catalysis : Addition of sodium hydroxide (0.1–1.0 M) enhances reaction rate by increasing hydroxide ion concentration .

-

Reaction Time : 2–4 hours for >90% conversion.

Yield and Purification

-

Yield : 85–92% under optimized conditions.

-

Purification : Sequential extraction with dichloromethane, followed by rotary evaporation to isolate the product.

Nucleophilic Substitution of 1,3-Dihalopropane with 2-Mercaptoethanol

Synthetic Pathway

This method involves reacting 1,3-dibromopropane or 1,3-dichloropropane with 2-mercaptoethanol in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, facilitated by a strong base .

Reaction Steps

-

Base Activation : 2-Mercaptoethanol is deprotonated by sodium hydroxide, forming a thiolate ion.

-

Nucleophilic Displacement : The thiolate attacks the terminal halides of 1,3-dihalopropane.

-

Product Formation : Sequential substitution yields the target compound.

Optimization Parameters

Challenges and Solutions

-

Side Reactions : Dimerization of mercaptoethanol can occur. Mitigated by slow addition of base and controlled temperature.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual dihalide and byproducts.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hydrolysis | 85–92 | ≥95 | Moderate |

| Nucleophilic Substitution | 78–85 | ≥90 | High |

Industrial Production Protocols

Large-Scale Hydrolysis

-

Reactor Design : Stainless steel vessels with corrosion-resistant linings.

-

Process Flow :

-

Continuous feed of bis(2-chloroethylthio)propane and aqueous NaOH.

-

In-line pH monitoring to maintain alkaline conditions.

-

Centrifugal separation of precipitated salts.

-

Continuous Substitution Systems

-

Automation : PLC-controlled dosing of reagents to maintain stoichiometry.

-

Solvent Recovery : Distillation units reclaim isopropyl alcohol for reuse, reducing waste .

Emerging Techniques and Research Directions

Catalytic Methods

Recent studies explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions at lower temperatures (40–50°C), improving energy efficiency .

Green Chemistry Approaches

-

Water as Solvent : Investigating surfactant-mediated reactions to enable hydrolysis in micellar systems, eliminating organic solvents.

-

Biocatalysis : Enzymatic substitution using thiolases, though yields remain suboptimal (50–60%).

化学反応の分析

1,3-Bis(2-hydroxyethylthio)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thioether form.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学的研究の応用

Chemistry

1,3-Bis(2-hydroxyethylthio)propane serves as a model compound for studying the hydrolysis and degradation pathways of sulfur mustard agents. Its structure facilitates research into chemical reactions such as oxidation, reduction, and nucleophilic substitution. The compound's reactivity is vital for understanding the degradation of chemical warfare agents, which is essential for developing decontamination strategies .

Biology

Research into the biological effects of this compound focuses on its potential toxicity and interactions with biological molecules. Studies have indicated that this compound can form reactive intermediates that may cause cellular damage similar to sulfur mustard agents. Understanding these interactions is critical for assessing risks associated with exposure to chemical warfare agents .

Medicine

While not directly used in medical applications, derivatives of this compound are being explored for potential therapeutic uses. The study of its derivatives may lead to the development of new drugs or treatments that can mitigate the effects of chemical warfare agents on human health .

Environmental Science

In environmental analysis, this compound is utilized to develop analytical methods for detecting and quantifying sulfur mustard degradation products in environmental samples. Techniques such as reversed-phase microcolumn liquid chromatography coupled with sulfur-selective flame photometric detection (S-FPD) have been employed to achieve high sensitivity in detecting this compound in soil and water samples .

Comparison of Analytical Techniques for Detection

| Technique | Detection Limit (µg/mL) | Application |

|---|---|---|

| Reversed-phase HPLC + S-FPD | 1 | Environmental samples |

| ESI-MS/ESI-MS/MS | Varies | Identification of degradation products |

| LC-ICP-MS | <1 | Element-specific sulfur detection |

Case Study 1: Detection in Environmental Samples

A study conducted by Black et al. demonstrated a method for detecting this compound in environmental samples using reversed-phase microcolumn liquid chromatography coupled with S-FPD. The method achieved detection limits as low as 1 µg/mL and was effective in identifying degradation products from sulfur mustard agents .

Case Study 2: Biological Interaction Studies

Research has shown that the interaction of this compound with cellular components leads to the formation of reactive intermediates that can induce cytotoxic effects. This study highlighted the need for further investigation into the compound's mechanisms of action to better understand its potential health risks related to chemical warfare exposure .

作用機序

The mechanism of action of 1,3-Bis(2-hydroxyethylthio)propane involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and toxicity, similar to other sulfur mustard agents . The molecular targets and pathways involved include DNA, proteins, and other cellular components, leading to oxidative stress and cellular dysfunction.

類似化合物との比較

The following table and analysis compare 1,3-Bis(2-hydroxyethylthio)propane with structurally analogous thioether compounds, emphasizing physical properties, toxicity, and applications.

Table 1: Comparative Analysis of Thioether Derivatives

Key Observations:

Structural and Functional Differences

- Hydroxyethyl vs. Chloroethyl Groups : The hydroxyethyl substituents in this compound confer hydrophilicity (lower LogP) compared to the lipophilic chloroethyl groups in its chlorinated analog .

- Phenyl and Ketone Modifications : 1,3-Bis(phenylthio)propan-2-one introduces aromatic and ketone functionalities, increasing molecular weight and lipophilicity (LogP = 3.88) .

Toxicity Profile The hydroxyethyl derivative is non-hazardous, while 1,3-Bis(2-chloroethylthio)propane is linked to high toxicity, consistent with mustard gas analogs . Computational models estimate LD₅₀ values for chlorinated thioethers but highlight uncertainties due to model limitations .

Applications Pharmaceutical Potential: Hydroxyethylthio derivatives demonstrate cytotoxicity against neoplasms, as seen in 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, which show preferential lethality toward cancer cells . Industrial Use: Methylthio derivatives like 1,3-Bis(methylthio)propane are employed in catalysis or as solvents due to their stability and low polarity .

Research Findings and Data Limitations

Cytotoxicity Studies : Hydroxyethylthio-containing compounds exhibit potent anticancer activity, whereas sulfonic acid analogs show reduced efficacy, underscoring the importance of the hydroxyethylthio moiety .

Computational Predictions : Models like EPISuite and ACD/Labs Percepta predict properties such as LogP and biodegradability but require experimental validation, especially for chlorinated derivatives .

Safety Data Gaps : While this compound is classified as safe, detailed ecotoxicological studies (e.g., bioaccumulation, aquatic toxicity) are absent in the reviewed literature .

生物活性

1,3-Bis(2-hydroxyethylthio)propane (BHETPr) is a compound of significant interest due to its biological activity and potential applications in various fields, particularly in the context of chemical warfare agent degradation. This article presents a comprehensive overview of the biological activity of BHETPr, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆H₁₄O₂S₂

- CAS Number : 16260-48-3

- Molecular Weight : 178.31 g/mol

BHETPr is a thiodiglycol derivative, characterized by two hydroxyethylthio groups attached to a propane backbone. Its structure is crucial for its biological interactions and potential therapeutic applications.

Mechanisms of Biological Activity

- Reducing Agent : BHETPr exhibits reducing properties due to the presence of thiol groups. This characteristic allows it to interact with various biological molecules, potentially influencing redox reactions in cellular environments .

- Inhibition of Enzymatic Activity : Research indicates that BHETPr can inhibit certain enzymes, particularly those involved in the metabolism of organophosphorus compounds. This inhibition may be linked to its ability to form stable complexes with metal ions and other substrates .

- Cellular Effects : Studies have shown that BHETPr can affect cellular signaling pathways, particularly those mediated by reactive oxygen species (ROS). Its reducing nature may mitigate oxidative stress in cells, which is beneficial in various therapeutic contexts .

Case Studies

- Study on Chemical Warfare Agents : In research focusing on the degradation of sulfur mustard agents, BHETPr was identified as a significant degradation product. Its presence was linked to reduced toxicity compared to parent compounds, suggesting a potential role in detoxification strategies .

- Toxicological Assessments : A study evaluated the cytotoxic effects of BHETPr on human cell lines. Results indicated that while it possesses some cytotoxic properties at high concentrations, its overall impact is significantly lower than that of more toxic sulfur mustard derivatives .

Analytical Techniques

Recent studies have employed advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to quantify BHETPr and its metabolites in biological samples. This approach provides insights into its bioavailability and metabolic pathways .

Comparative Biological Activity

The following table summarizes the biological activity and properties of related compounds:

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 16260-48-3 | Reducing agent; enzyme inhibitor | Low |

| Thiodiglycol | 111-48-8 | Detoxification; potential therapeutic agent | Moderate |

| 1,4-Bis(2-hydroxyethylthio)butane | 7425-93-6 | Similar reducing properties; less studied | Low |

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify 1,3-Bis(2-hydroxyethylthio)propane with high yield and purity?

- Methodological Answer : The compound is synthesized via controlled hydrolysis of sulfur mustard analogs. For example, hydrolysis of 1,3-Bis(2-chloroethylthio)propane (a sulfur mustard derivative) under alkaline conditions yields the target compound. Purification involves column chromatography using silica gel and eluents like ethyl acetate/methanol mixtures. Confirmation of purity requires HPLC with UV detection (λ = 210–220 nm) and comparison to certified reference standards. Stability assessments during storage should follow protocols for similar thioether compounds, including periodic HPLC analysis to monitor degradation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of hydroxyethylthio (-SCHCHOH) groups and propane backbone. Chemical shifts for thioether protons typically appear at δ 2.7–3.1 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (expected m/z = 212.04 for [M+H]).

- X-ray Crystallography : For single-crystal analysis, though this requires high-purity samples and slow crystallization from solvents like ethanol/water mixtures.

- Chromatography : Reverse-phase HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to assess purity .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation.

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution, followed by absorption with vermiculite.

- Disposal : Incinerate in compliance with hazardous waste regulations. Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., H314 skin/eye irritation) .

Advanced Research Questions

Q. How does the thioether functionality of this compound influence its coordination behavior with transition metals?

- Methodological Answer : The thioether groups act as soft Lewis bases, enabling coordination with late transition metals (e.g., Pd, Ni, Mn). To study this:

- Synthesize metal complexes by reacting the ligand with metal salts (e.g., MnCl) in ethanol/water under nitrogen.

- Analyze coordination geometry via X-ray diffraction (e.g., distorted octahedral geometry observed in Mn(II) complexes).

- Use cyclic voltammetry to assess redox activity and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., λ = 450–500 nm for d-d transitions) .

Q. What computational methods predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- EPISuite : Estimate biodegradation half-lives (e.g., 30–60 days in aerobic soil) and bioaccumulation potential (Log BCF < 3.0 indicates low risk).

- ChemAxon : Predict LogP (hydrophilicity; experimental LogP ≈ -0.5) and pKa (hydroxyl groups: ~14–15).

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments (e.g., pH-dependent cleavage of thioether bonds).

- Validate predictions with experimental data from soil/water microcosm studies .

Q. Can this compound serve as a ligand in catalytic systems, and what are the implications for reaction efficiency?

- Methodological Answer : The ligand’s flexible backbone and sulfur donors enhance catalytic activity in cross-coupling reactions. For example:

- Pd-Catalyzed Reactions : Optimize Suzuki-Miyaura coupling using [Pd(Dppp)Cl] (Dppp = analogous diphosphine ligand) as a precursor. Monitor turnover frequency (TOF) via GC-MS.

- Mechanistic Studies : Employ DFT calculations to compare metal-ligand bond strengths (e.g., Pd-S vs. Pd-P interactions).

- Reaction Scope : Test aryl bromides in C-H activation reactions; the ligand’s electron-rich sulfur atoms stabilize oxidative addition intermediates, improving yields (e.g., 75–85% in benzoxazole arylation) .

特性

IUPAC Name |

2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWGPUMOGBVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327379 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16260-48-3 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。